Lorcaserin hydrochloride hemihydrate
Overview
Description
Lorcaserin hydrochloride hemihydrate is a selective serotonin 2C receptor agonist primarily used for the treatment of obesity. It functions by reducing appetite through the activation of serotonin receptors in the brain, specifically targeting the hypothalamus, which regulates hunger and satiety . This compound was marketed under the brand name Belviq but was withdrawn from the market due to concerns about an increased risk of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lorcaserin hydrochloride hemihydrate involves several steps. One common method includes:
Intramolecular Friedel-Crafts Alkylation and Deprotection: This step involves the formation of the benzazepine core structure.
Chiral Resolution: Using L-(+)-tartaric acid to achieve high enantioselectivity.
Salification: The final step involves the formation of the hydrochloride salt
Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves:
- Providing a solution of lorcaserin base in a suitable solvent.
- Removing water from the reaction mixture if present.
- Adding hydrogen chloride to the reaction mixture.
- Combining the reaction mixture with an anti-solvent.
- Isolating the crystalline this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in the literature.
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions, particularly involving the chlorine atom on the benzazepine ring, can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents may include potassium permanganate or chromium trioxide.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidation products may include various oxidized derivatives of the benzazepine ring.
Substitution: Substitution products depend on the nucleophile used and can include various substituted benzazepine derivatives.
Scientific Research Applications
Lorcaserin hydrochloride hemihydrate has been extensively studied for its applications in:
Chemistry: As a model compound for studying selective serotonin receptor agonists.
Biology: Investigating its effects on appetite regulation and weight loss.
Medicine: Primarily used for the treatment of obesity and weight management in patients with a body mass index of 30 or above, or 27 with weight-related comorbidities
Mechanism of Action
Lorcaserin hydrochloride hemihydrate exerts its effects by selectively activating serotonin 2C receptors located in the hypothalamus. This activation stimulates pro-opiomelanocortin neurons, leading to the release of alpha-melanocortin stimulating hormone. This hormone then acts on melanocortin-4 receptors, resulting in increased satiety and decreased food intake .
Comparison with Similar Compounds
Fenfluramine: Another serotonin receptor agonist previously used for weight loss but withdrawn due to cardiac side effects.
Phentermine: A stimulant similar to an amphetamine, used for weight loss but with a different mechanism of action.
Sibutramine: A serotonin-norepinephrine reuptake inhibitor used for weight loss but withdrawn due to cardiovascular risks.
Uniqueness: Lorcaserin hydrochloride hemihydrate is unique in its high selectivity for serotonin 2C receptors, which reduces the risk of side effects associated with non-selective serotonin receptor activation. This selectivity makes it a valuable compound for studying the role of serotonin in appetite regulation and weight management .
Properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZCAWKMTLRWPR-VSODYHHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856681-05-5 | |
Record name | Lorcaserin hydrochloride hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856681055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LORCASERIN HYDROCHLORIDE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV26SR2B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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